molecular formula C17H18N2O3 B1195547 [3-oxo-2-phenyl-3-(pyridin-2-ylmethylamino)propyl] acetate CAS No. 57116-38-8

[3-oxo-2-phenyl-3-(pyridin-2-ylmethylamino)propyl] acetate

Katalognummer: B1195547
CAS-Nummer: 57116-38-8
Molekulargewicht: 298.34 g/mol
InChI-Schlüssel: KRPUGSACBHJZSR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[3-oxo-2-phenyl-3-(pyridin-2-ylmethylamino)propyl] acetate is a chemical compound with the molecular formula C17H18N2O3 and a molecular weight of 298.34 g/mol. It is also known by its CAS Registry Number 57116-38-8 . This compound is characterized by the presence of an acetyloxy group, a pyridylmethyl group, and a benzeneacetamide structure .

Vorbereitungsmethoden

The synthesis of acetyltropic acid 2-pyridylmethylamide involves several steps. One common method includes the reaction of acetyltropic acid with 2-pyridylmethylamine under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.

Analyse Chemischer Reaktionen

[3-oxo-2-phenyl-3-(pyridin-2-ylmethylamino)propyl] acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridylmethyl group, using reagents like sodium hydride and alkyl halides.

Wissenschaftliche Forschungsanwendungen

[3-oxo-2-phenyl-3-(pyridin-2-ylmethylamino)propyl] acetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and in studying reaction mechanisms.

    Biology: This compound is utilized in biochemical assays to investigate enzyme activities and protein interactions.

    Medicine: Research has explored its potential as a pharmacological agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It finds applications in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of acetyltropic acid 2-pyridylmethylamide involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activities. For instance, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access . Additionally, it can activate or inhibit signaling pathways by interacting with cellular receptors .

Vergleich Mit ähnlichen Verbindungen

[3-oxo-2-phenyl-3-(pyridin-2-ylmethylamino)propyl] acetate can be compared with other similar compounds, such as:

    Tropic acid derivatives: These compounds share a similar acetyloxy group but differ in their side chains and functional groups.

    Pyridylmethylamides: These compounds have a pyridylmethyl group but may vary in their acyl groups and overall structure.

The uniqueness of acetyltropic acid 2-pyridylmethylamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .

Eigenschaften

CAS-Nummer

57116-38-8

Molekularformel

C17H18N2O3

Molekulargewicht

298.34 g/mol

IUPAC-Name

[3-oxo-2-phenyl-3-(pyridin-2-ylmethylamino)propyl] acetate

InChI

InChI=1S/C17H18N2O3/c1-13(20)22-12-16(14-7-3-2-4-8-14)17(21)19-11-15-9-5-6-10-18-15/h2-10,16H,11-12H2,1H3,(H,19,21)

InChI-Schlüssel

KRPUGSACBHJZSR-UHFFFAOYSA-N

SMILES

CC(=O)OCC(C1=CC=CC=C1)C(=O)NCC2=CC=CC=N2

Kanonische SMILES

CC(=O)OCC(C1=CC=CC=C1)C(=O)NCC2=CC=CC=N2

Synonyme

acetyltropic acid 2-pyridylmethylamide
PAT 2
PAT-2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.